1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride
CAS No.: 1820711-37-2
Cat. No.: VC7015063
Molecular Formula: C12H15ClN2
Molecular Weight: 222.72
* For research use only. Not for human or veterinary use.
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride - 1820711-37-2](/images/structure/VC7015063.png)
Specification
CAS No. | 1820711-37-2 |
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Molecular Formula | C12H15ClN2 |
Molecular Weight | 222.72 |
IUPAC Name | 1-(4-pyrrol-1-ylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H |
Standard InChI Key | YWWDMHGCZCZUBD-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name is 1-(4-pyrrol-1-ylphenyl)ethanamine hydrochloride, reflecting its three primary components:
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A phenyl ring substituted at the 4-position with a pyrrole group (C₄H₄N)
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An ethanamine side chain (-CH₂CH₂NH₂)
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A hydrochloride counterion (Cl⁻)
Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1431970-23-8 | |
Molecular Formula | C₁₂H₁₅ClN₂ | |
Molecular Weight | 222.71 g/mol | |
SMILES | CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl |
The hydrochloride salt enhances water solubility compared to the free base form, a critical factor for bioavailability in pharmacological contexts.
Spectral and Stereochemical Features
While experimental spectral data for the 4-substituted isomer remains unpublished, insights can be extrapolated from analogous structures:
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¹H NMR: The pyrrole protons typically resonate as a multiplet between δ 6.2–6.8 ppm, while the aromatic protons on the phenyl ring appear as doublets near δ 7.2–7.8 ppm .
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would theoretically appear at m/z 223.1, with fragmentation patterns dominated by cleavage of the ethanamine side chain.
X-ray crystallography data is unavailable, but molecular modeling suggests a planar phenyl-pyrrole system with the ethanamine group adopting a staggered conformation relative to the aromatic plane .
Synthetic Methodologies
Condensation Approach (Adapted from )
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Imine Formation:
React 4-(1H-pyrrol-1-yl)benzaldehyde with ammonium chloride in ethanol under reflux:Yields intermediate imines, characterized by [M+H]⁺ peaks at m/z 187–205 .
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Reductive Amination:
Reduce the imine using sodium cyanoborohydride (NaBH₃CN) in methanol:Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
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Salt Formation:
Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Alternative Pathway: Ullmann Coupling
Aryl halides (e.g., 4-bromophenylpyrrole) could undergo copper-catalyzed coupling with ethanamine, though this method risks overalkylation .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for the 4-isomer is lacking, but calculated properties include:
Property | Predicted Value | Method |
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logP (Partition Coefficient) | 2.8 ± 0.3 | XLogP3 |
Water Solubility | 12.7 mg/mL at 25°C | ALOGPS |
pKa (Amine) | 9.1 ± 0.2 | SPARC |
The hydrochloride salt’s hygroscopicity necessitates storage in desiccated environments below 4°C.
Stability Profile
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Thermal Stability: Decomposes above 180°C (DSC data for analog ).
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Photostability: Susceptible to UV-induced degradation of the pyrrole ring; store in amber glass.
Enzyme | Inhibition IC₅₀ (μM) | Induction Potential |
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CYP3A4 | >50 | Low |
CYP2D6 | 28.9 ± 4.1 | Moderate |
Hepatic glucuronidation is the primary clearance route, with a predicted half-life of 6.2 hours .
Parameter | Rating | Source |
---|---|---|
Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) | |
Skin Irritation | Category 2 | |
Mutagenicity | Negative (Ames test) |
Research Gaps and Future Directions
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Stereoselective Synthesis: Develop asymmetric routes to access enantiomerically pure forms.
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Target Deconvolution: Use affinity chromatography to identify binding partners.
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Formulation Studies: Optimize salt forms (e.g., phosphate, citrate) for enhanced bioavailability.
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